2-アミノ-6-ヒドロキシ安息香酸

概要

説明

2-Amino-6-hydroxybenzoic acid, also known as 2-Amino-6-hydroxybenzoate, is a naturally occurring compound found in plants, bacteria, and fungi. It is a derivative of benzoic acid and is an important intermediate in the synthesis of many organic compounds. It is also a key component in the production of various drugs, including antibiotics and anti-inflammatory agents. 2-Amino-6-hydroxybenzoic acid has a wide range of applications in the scientific field, ranging from the study of biochemical and physiological effects to its use in laboratory experiments.

科学的研究の応用

抗酸化特性

2-アミノ-6-ヒドロキシ安息香酸は、ヒドロキシ安息香酸の一種として、その抗酸化特性について研究されています . これらの化合物は、抗酸化、抗癌、抗腫瘍、抗糖尿病、抗炎症、抗菌、抗コレステロール、抗変異原性、および抗高血圧作用のために、高い商業的価値があることが知られています .

抗炎症特性

p-ヒドロキシ安息香酸の治療では、マウスとCaco-2細胞の両方で、プロ炎症性サイトカイン(TNF-α、IL-6、およびIL-1β)の産生が減少し、Erβシグナル伝達の活性化によって腸管粘膜の損傷が軽減されました .

抗癌および抗腫瘍の可能性

ヒドロキシ安息香酸は、抗癌および抗腫瘍の可能性があることが報告されています . 例えば、ゲンチシン酸(2,5-DHB)を含むハイビスカス・ローザシネンシスの抽出物は、腫瘍促進の律速酵素(オルニチン脱炭酸酵素;ODC)の阻害を引き起こしました .

抗菌活性

ヒドロキシ安息香酸は、大腸菌(E. coli)、緑膿菌(P. aeruginosa)、黄色ブドウ球菌(S. aureus)、枯草菌(B. subtilis)、サルモネラ・エンテリティディス(S. enteritidis)、およびカンジダ・アルビカンス(C. albicans) に対して、抗菌活性が研究されています。

種子の発芽および根の成長の阻害

植物アレロケミカルとして、p-ヒドロキシ安息香酸は、代謝酵素の解糖プロセスと酸化型ペントースリン酸経路を直接抑制し、種子の発芽と根の成長を阻害することができます .

イオンの吸収、光合成、および水の蒸散の減少

p-ヒドロキシ安息香酸は、イオンの吸収、光合成、および水の蒸散を強力に抑制し、植物細胞におけるタンパク質およびDNAの損傷につながります .

Safety and Hazards

将来の方向性

作用機序

Target of Action

2-Amino-6-hydroxybenzoic acid, a derivative of amino benzoic acid, has been found to exhibit antimicrobial activity . The primary targets of this compound are likely to be microbial cells, where it acts as a bacteriostatic and fungistatic agent .

Mode of Action

It is known that many amino benzoic acid derivatives inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . This suggests that 2-Amino-6-hydroxybenzoic acid may also act by disrupting key metabolic processes in microbial cells.

Biochemical Pathways

The biosynthesis of 2-Amino-6-hydroxybenzoic acid and other hydroxybenzoic acids in plants involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of secondary metabolites, including phenolic compounds, which play important roles in plant defense mechanisms .

Result of Action

The antimicrobial activity of 2-Amino-6-hydroxybenzoic acid suggests that it could potentially be used to treat bacterial and fungal infections . By inhibiting the growth of these microorganisms, the compound could help to control the spread of infection and support the body’s immune response.

Action Environment

The action of 2-Amino-6-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances in the environment

生化学分析

Biochemical Properties

2-Amino-6-hydroxybenzoic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of tryptophan, an essential amino acid. It interacts with several enzymes, including anthranilate synthase, which catalyzes the conversion of chorismate to anthranilate. This interaction is vital for the production of tryptophan in microorganisms and plants .

Additionally, 2-Amino-6-hydroxybenzoic acid is involved in the synthesis of other important biomolecules, such as coenzymes and vitamins. It interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which influence its biochemical properties and reactivity .

Cellular Effects

2-Amino-6-hydroxybenzoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and reduces oxidative stress .

In addition, 2-Amino-6-hydroxybenzoic acid affects gene expression by acting as a precursor for the synthesis of tryptophan, which is a precursor for serotonin, a neurotransmitter that regulates mood, sleep, and other physiological functions . This compound also impacts cellular metabolism by participating in the biosynthesis of coenzymes and vitamins, which are essential for various metabolic processes .

Molecular Mechanism

The molecular mechanism of 2-Amino-6-hydroxybenzoic acid involves its interaction with enzymes and other biomolecules. It binds to the active site of anthranilate synthase, facilitating the conversion of chorismate to anthranilate. This binding interaction is crucial for the biosynthesis of tryptophan .

Furthermore, 2-Amino-6-hydroxybenzoic acid can inhibit or activate enzymes involved in metabolic pathways, thereby regulating the production of essential biomolecules. It also influences gene expression by acting as a precursor for the synthesis of tryptophan and serotonin, which play key roles in cellular signaling and physiological functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-hydroxybenzoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Long-term effects of 2-Amino-6-hydroxybenzoic acid on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism, which may affect cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 2-Amino-6-hydroxybenzoic acid vary with different dosages in animal models. At low doses, this compound has been shown to enhance the production of tryptophan and serotonin, leading to improved mood and cognitive function . At high doses, it can cause toxic effects, such as liver damage and oxidative stress .

Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 2-Amino-6-hydroxybenzoic acid .

Metabolic Pathways

2-Amino-6-hydroxybenzoic acid is involved in several metabolic pathways, including the biosynthesis of tryptophan and other essential biomolecules. It interacts with enzymes such as anthranilate synthase and tryptophan synthase, which catalyze key steps in these pathways .

Additionally, this compound can affect metabolic flux and metabolite levels by regulating the activity of enzymes involved in these pathways. For example, it can enhance the production of tryptophan and serotonin, which are important for cellular signaling and physiological functions .

Transport and Distribution

The transport and distribution of 2-Amino-6-hydroxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound in various cellular compartments .

Once inside the cell, 2-Amino-6-hydroxybenzoic acid can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

2-Amino-6-hydroxybenzoic acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles .

The activity and function of 2-Amino-6-hydroxybenzoic acid are influenced by its subcellular localization. For example, its presence in the mitochondria can enhance the production of energy and reduce oxidative stress, while its localization in the nucleus can regulate gene expression and cellular signaling .

特性

IUPAC Name |

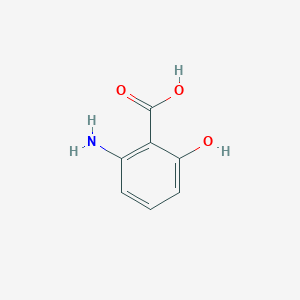

2-amino-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSDRHVOBLQYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539881 | |

| Record name | 2-Amino-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

567-62-4 | |

| Record name | 2-Amino-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main chemical transformation described in the research paper, and how does it lead to the formation of 2-amino-6-hydroxybenzoic acid derivatives?

A1: The research paper [] describes a novel synthetic route for the preparation of 2-amino-6-hydroxybenzoic acid derivatives. The key transformation is the self-condensation reaction of specific iminium salts derived from β-(alkoxycarbonyl)enamines. These iminium salts, upon treatment with acid, undergo intramolecular cyclization, ultimately leading to the formation of the desired 2-amino-6-hydroxybenzoic acid derivatives. The reaction proceeds through a nucleophilic attack by the enamine form on the activated carbonyl group of the iminium ion, followed by a series of rearrangements and eliminations. This method provides a valuable tool for synthesizing a variety of substituted 2-amino-6-hydroxybenzoic acid derivatives, expanding the possibilities for exploring their chemical and biological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。